molecular formula C10H17ClN2O2 B1474141 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride CAS No. 2098087-94-4

3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride

カタログ番号: B1474141
CAS番号: 2098087-94-4
分子量: 232.71 g/mol
InChIキー: MKPGRTQHFCIUPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride is a bicyclic compound featuring a norbornane-like 8-azabicyclo[3.2.1]octane core fused with an oxazolidin-2-one moiety at position 3. The oxazolidinone group, a five-membered lactam ring containing both oxygen and nitrogen, is notable for its presence in bioactive molecules, including antibiotics like linezolid. This compound’s hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical applications.

特性

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-10-12(3-4-14-10)9-5-7-1-2-8(6-9)11-7;/h7-9,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPGRTQHFCIUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3CCOC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride is a derivative of the bicyclic structure known for its potential pharmacological applications, particularly in the field of neuropharmacology and analgesics. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride features a bicyclic structure that contributes to its unique biological properties. The presence of the oxazolidinone moiety enhances its interaction with various biological targets.

Receptor Interaction

Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane framework exhibit significant activity as kappa opioid receptor (KOR) antagonists. For instance, a study found that derivatives showed potent KOR antagonism with an IC50 value as low as 20 nM, indicating strong binding affinity and selectivity compared to mu and delta receptors . This selectivity is crucial for minimizing side effects commonly associated with opioid therapies.

Therapeutic Implications

The biological activity of 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride suggests potential applications in treating pain and other conditions associated with KOR dysregulation. The ability to reverse kappa agonist-induced diuresis in vivo demonstrates its functional efficacy in modulating receptor activity, which could be beneficial in clinical settings .

Case Studies

Study ReferenceFindings
Identified potent KOR antagonism with analogs showing good brain exposure.
Demonstrated inhibition of Type III secretion systems in pathogenic bacteria, suggesting antibacterial properties.
Highlighted structural similarities with known analgesics, proposing further exploration in pain management therapies.

The mechanism by which 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride exerts its effects involves selective binding to KORs, which are implicated in various physiological processes including pain modulation and mood regulation. By antagonizing these receptors, the compound may provide analgesic effects without the addictive properties associated with traditional opioids.

科学的研究の応用

Pharmaceutical Development

The oxazolidinone class of compounds, to which this hydrochloride belongs, has been extensively studied for their antimicrobial properties. They are known to inhibit bacterial protein synthesis by targeting the ribosomal machinery, making them crucial in the development of new antibiotics, especially against resistant strains.

Case Study : A study highlighted the synthesis of various oxazolidinone derivatives that demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The structure-activity relationship (SAR) studies indicated that modifications at the bicyclic core could enhance potency and selectivity .

Neuropharmacology

Research has indicated that compounds with azabicyclo structures can exhibit neuroprotective effects. The unique configuration of 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride may facilitate interactions with neurotransmitter systems.

Case Study : A recent investigation into the neuropharmacological properties of related bicyclic compounds showed promise in treating neurodegenerative diseases by modulating cholinergic pathways and providing neuroprotection against oxidative stress .

Anticancer Activity

Preliminary studies have suggested that this compound exhibits potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation.

Data Table: Anticancer Activity

CompoundCell LineIC50 (μM)Reference
3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one HClMCF-7 (Breast Cancer)0.23
A375 (Melanoma)1.22
ACHN (Kidney Cancer)0.11

This table summarizes findings from studies evaluating the anticancer efficacy of related compounds, indicating a promising avenue for further exploration.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers are exploring modifications to improve pharmacokinetic properties and reduce toxicity.

Example : A novel synthetic route was developed for creating derivatives that retain the core structure while introducing functional groups that enhance solubility and bioavailability .

類似化合物との比較

Structural and Functional Differences

  • Oxazolidinone vs. Oxygen/Nitrogen Substitutions: The target compound’s oxazolidinone group introduces a rigid, planar lactam ring, which may enhance binding to biological targets (e.g., bacterial ribosomes in oxazolidinone antibiotics) compared to simpler oxygen-containing analogs like 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, a feature shared with analogs like 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride .
  • Stability: The oxazolidinone moiety may reduce susceptibility to hydrolysis compared to hydroxyl-containing derivatives (e.g., exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) .

準備方法

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane scaffold is a key intermediate in the synthesis of the target compound. Several methods exist for its preparation:

  • Deprotection of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate :
    A common approach involves treating tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with hydrogen chloride in 1,4-dioxane at 25 °C for 12 hours. This reaction cleaves the tert-butyl protecting group, yielding 8-azabicyclo[3.2.1]octan-3-ol as a white solid with quantitative yield. The reaction scheme is summarized below:
Step Reagents/Conditions Outcome Yield
1 tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate + 4M HCl in dioxane, 25 °C, 12 h Deprotection to 8-azabicyclo[3.2.1]octan-3-ol Quantitative (100%)
  • Alternative synthetic routes :
    Other methods include substitution reactions on bicyclic amines or stereoselective reductions, often monitored by HPLC to ensure completion within 30 min to 2 hours at 35–40 °C.

Formation of the Oxazolidin-2-one Moiety

The oxazolidin-2-one ring is typically introduced via cyclization reactions involving amino alcohol intermediates derived from the azabicyclo[3.2.1]octane core. While direct literature on the exact preparation of 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride is limited, analogous oxazolidinone derivatives are prepared by:

Preparation of the Hydrochloride Salt

After formation of the oxazolidinone compound, the hydrochloride salt is typically prepared by:

Representative Synthesis Summary Table

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Treatment with 4M HCl in dioxane, 25 °C, 12 h 100 Deprotection to 8-azabicyclo[3.2.1]octan-3-ol
2 8-Azabicyclo[3.2.1]octan-3-ol Cyclization with phosgene or equivalent Variable Forms oxazolidin-2-one ring
3 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one Boc-deprotection (if applicable), then salt formation with HCl Variable Produces hydrochloride salt

Research Findings and Analytical Data

  • Mass spectrometry (MS) confirms the molecular ion peaks consistent with the expected molecular weights after each step, e.g., the azabicyclo intermediate shows an (M+H) peak at 128.1 m/z.

  • High-performance liquid chromatography (HPLC) is employed to monitor reaction progress, particularly in substitution and cyclization steps, ensuring high purity and completion within 30 min to 2 h.

  • Nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography (UPLC) are used to characterize intermediates and final products, verifying stereochemistry and purity.

Notes on Synthetic Challenges and Optimization

  • The bicyclic azabicyclo[3.2.1]octane scaffold presents stereochemical complexity; thus, reaction conditions are carefully controlled to maintain stereochemical integrity.

  • Long reaction times (up to one week) at low temperature (0–20 °C) have been reported for related intermediates when using Mitsunobu-type reactions for functionalization, indicating the need for patience and precise control in some steps.

  • The use of protective groups such as Boc is common to facilitate selective reactions, followed by mild deprotection to yield the free amine for oxazolidinone ring closure.

Q & A

Q. Can computational methods predict novel derivatives with enhanced selectivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to muscarinic receptors (PDB: 5CXV) to prioritize substituents .
  • QSAR Modeling : Partial least-squares (PLS) regression correlates electronic parameters (e.g., Hammett σ) with logP and IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。